molecular formula C23H34O7 B1252082 Sarmentologenin

Sarmentologenin

Cat. No. B1252082
M. Wt: 422.5 g/mol
InChI Key: MLPFCOJXAGAUJR-GBLUZQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarmentologenin is a steroid lactone that is card-20(22)-enolide substituted by hydroxy groups at positions 3, 5, 11, 14 and 19. It has a role as a metabolite. It is a steroid lactone, a butenolide and a hydroxy steroid. It derives from a hydride of a 5beta-cardanolide.

Scientific Research Applications

  • Modular Total Synthesis and Cell-Based Anticancer Activity Evaluation of Ouabagenin and Other Cardiotonic Steroids including Sarmentologenin :
    • Abstract : This research utilized a Cu(II)-catalyzed diastereoselective Michael/aldol cascade approach for the total synthesis of cardiotonic steroids, including this compound. The study conducted structure-activity relationship (SAR) studies on 37 synthetic and natural steroids to elucidate their effects on oxygenation, stereochemistry, C3-glycosylation, and C17-heterocyclic ring. Notably, glycosylated steroids were identified as the most potent, exhibiting broad anticancer activity and selectivity. These findings suggest a general mode of anticancer activity involving DNA-damage upregulation, leading to apoptosis (Khatri et al., 2019).

properties

Molecular Formula

C23H34O7

Molecular Weight

422.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-3,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O7/c1-20-10-17(26)19-16(3-6-22(28)9-14(25)2-5-21(19,22)12-24)23(20,29)7-4-15(20)13-8-18(27)30-11-13/h8,14-17,19,24-26,28-29H,2-7,9-12H2,1H3/t14-,15+,16+,17+,19+,20+,21-,22-,23-/m0/s1

InChI Key

MLPFCOJXAGAUJR-GBLUZQOCSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O)O

Canonical SMILES

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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